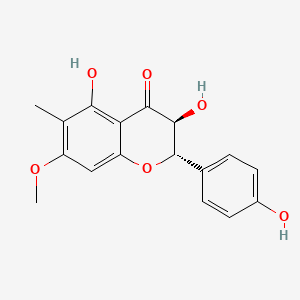

6-Methyl-7-O-methylaromadendrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

(2S,3S)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m1/s1 |

InChI Key |

MGHMBAZWBKOORJ-SJORKVTESA-N |

Isomeric SMILES |

CC1=C(C=C2C(=C1O)C(=O)[C@H]([C@@H](O2)C3=CC=C(C=C3)O)O)OC |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Treasury of 6-Methyl-7-O-methylaromadendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the flavonoid 6-Methyl-7-O-methylaromadendrin, a compound of significant interest for its potential therapeutic properties. This document, tailored for researchers, scientists, and drug development professionals, details the known botanical origins of this compound, presents quantitative data, and outlines experimental protocols for its extraction and isolation.

Natural Sources and Quantitative Analysis

This compound, also known as 7-O-methylaromadendrin, has been identified in a variety of plant species. While its presence is noted across several genera, the concentration of this valuable phytochemical can vary significantly. The following table summarizes the currently available quantitative data from identified natural sources.

| Plant Species | Plant Part | Extraction Solvent | Compound Concentration | Reference |

| Eucalyptus maculata | Resin | Methanol (B129727) | 68.21 mg/g of extract | [1] |

| Artemisia dracunculus (Siberian accessions) | Herb | Not specified | Up to 16.94 mg/g DW of sakuranetin (B8019584) (a related methylated flavanone) | [2] |

| Populus alba | Leaves | Not specified | 1.30% - 2.19% total flavonoids (as rutin) | [3] |

It is important to note that for Populus alba, the data represents the total flavonoid content and not specifically this compound. Research on Siberian accessions of Artemisia dracunculus indicates a high concentration of a related methylated flavanone, sakuranetin, suggesting it as a promising source for similar compounds[2]. Further quantitative analysis is required to determine the precise concentration of this compound in these and other potential botanical sources such as Eupatorium spp., Artemisia campestris, and Inula viscosa, where its presence has been reported but not yet quantified[4][5].

Experimental Protocols: Extraction and Isolation

The successful isolation of this compound from its natural sources is paramount for further research and development. The following section details generalized and specific experimental protocols derived from available scientific literature.

General Flavonoid Extraction

A common approach for the extraction of flavonoids from plant material involves the use of organic solvents. The general workflow is as follows:

-

Sample Preparation: The plant material (e.g., leaves, buds, resin) is dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Maceration: The powdered plant material is soaked in a suitable solvent, such as methanol or ethanol, often with agitation, for a prolonged period (e.g., 24 hours) to allow for the dissolution of the target compounds.

-

Filtration and Concentration: The mixture is then filtered to separate the solid plant debris from the liquid extract. The solvent is subsequently removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield a concentrated crude extract.

Specific Protocol: Isolation from Eucalyptus maculata Resin

A more specific protocol for the isolation of 7-O-methylaromadendrin from the resin of Eucalyptus maculata has been reported and involves the following steps[1][6][7]:

-

Initial Extraction: The resin is extracted with methanol to obtain a crude methanolic extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. A common method involves dissolving the extract in a mixture of methanol and water and then partitioning it against a non-polar solvent like methylene (B1212753) chloride (CH₂Cl₂). This step helps to separate compounds based on their polarity, with many flavonoids partitioning into the organic phase.

-

Chromatographic Purification: The fraction enriched with 7-O-methylaromadendrin (in this case, the methylene chloride fraction) is further purified using column chromatography. Silica gel is a commonly used stationary phase.

-

Elution: The column is eluted with a solvent system of increasing polarity. For instance, a gradient of methylene chloride and methanol can be employed. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the pure compound.

-

Crystallization: The purified fractions containing 7-O-methylaromadendrin are combined, and the solvent is evaporated. The resulting solid can be recrystallized from a suitable solvent to obtain pure crystals of the compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Visualizing the Isolation Workflow

To provide a clear visual representation of the isolation process, the following diagram illustrates a general workflow for obtaining this compound from a natural source.

References

- 1. Impact of Eucalyptus maculata Hook resin exudate constituents on reducing COX-2 gene expression: In-vivo anti-inflammatory, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siberian Tarragon: A Promising Source of Flavone O-Glycosides and Methylated Flavanone Aglycones in North Asian Accessions of Artemisia dracunculus | MDPI [mdpi.com]

- 3. Method of quantitative determination of the total flavonoids in the leaves of Populus alba L. - Kosenko - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 4. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating 6-Methyl-7-O-methylaromadendrin from Inula viscosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the flavonoid 6-Methyl-7-O-methylaromadendrin from the medicinal plant Inula viscosa. This document details the necessary experimental protocols, quantitative data on related compounds found in the plant, and the biological activities of this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

Inula viscosa (L.) Aiton, a plant native to the Mediterranean region, is a rich source of various bioactive secondary metabolites, including flavonoids and terpenoids. Among these, this compound (also known as 7-O-methylaromadendrin) is a flavanonol that has garnered interest for its potential therapeutic properties. This guide outlines the scientific basis for the isolation and characterization of this specific flavonoid. While a precise yield for this compound from Inula viscosa is not extensively documented in current literature, this guide provides a framework based on the isolation of this compound from other plant sources and the general phytochemical profile of Inula viscosa.

Phytochemical Composition of Inula viscosa

Extracts of Inula viscosa are complex mixtures containing a diverse array of phytochemicals. The concentration of these compounds can vary depending on the solvent used for extraction. Methanolic and ethanolic extracts have been shown to be particularly effective in extracting phenols and flavonoids.

Table 1: Total Phenolic and Flavonoid Content in Inula viscosa Leaf Extracts

| Extraction Solvent | Total Phenolic Content (mg Gallic Acid Equivalent/g extract) | Total Flavonoid Content (mg Quercetin Equivalent/g extract) | Reference |

| Methanol (B129727) | 173.15 | 142.5 | [1] |

| 70% Aqueous Ethanol | 645.58 ± 8.77 | 150.50 ± 2.22 | [2][3] |

| 70% Aqueous Ethyl Acetate (B1210297) | - | 180.69 ± 1.54 | [2][3] |

Note: These values represent the total phenolic and flavonoid content and not the specific yield of this compound.

Experimental Protocols

While a specific protocol for the isolation of this compound from Inula viscosa is not detailed in the available literature, the following procedure, adapted from the successful isolation of this compound from Eucalyptus maculata, provides a robust methodology.

Extraction of Plant Material

-

Plant Material Preparation : Air-dry the leaves of Inula viscosa at room temperature until they are brittle. Grind the dried leaves into a fine powder.

-

Solvent Extraction : Macerate the powdered plant material in methanol at room temperature for 24 hours. This process should be repeated three times to ensure exhaustive extraction.

-

Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning : Suspend the crude methanolic extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Activity Guided Fractionation : If a specific biological activity is being targeted (e.g., anti-inflammatory), each fraction should be tested. The ethyl acetate fraction is often enriched in flavonoids.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography : Subject the flavonoid-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.

-

Elution Gradient : Elute the column with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Thin Layer Chromatography (TLC) : Monitor the collected fractions by TLC, visualizing the spots under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Further Purification : Combine fractions containing the target compound and subject them to further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, to yield the pure this compound.

Workflow for Isolation of this compound

Characterization of this compound

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Data | Reference |

| ¹H NMR (in DMSO-d6) | δ 5.10 (1H, d, J = 11.52 Hz, H-2), δ 4.64 (1H, d, J = 11.52 Hz, H-3), δ 3.78 (3H, s, 7-OCH₃) | [4] |

| Mass Spectrometry (GC-MS of TMS derivative) | m/z 503 | [4] |

The provided NMR data confirms the presence of the hydroxyl group at C-3 and the methoxy (B1213986) group at the C-7 position. The mass spectrometry data corresponds to the trimethylsilyl (B98337) derivative of the compound.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to modulate key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of pro-inflammatory mediators. This includes the reduction of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). Furthermore, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Conceptual Signaling Pathway for Anti-inflammatory Action

Conclusion

This technical guide provides a foundational understanding for the isolation and characterization of this compound from Inula viscosa. While a specific yield from this plant remains to be quantified, the provided protocols and data from analogous studies offer a clear path for researchers. The demonstrated anti-inflammatory activity of this compound underscores its potential for further investigation in the development of novel therapeutic agents. Future research should focus on optimizing the isolation protocol from Inula viscosa and conducting more in-depth studies to fully elucidate its pharmacological profile.

References

- 1. Analysis of Extracts From Palestinian Inula Viscosa for Their Phenolic, Flavonoid and Lipid Contents, Antioxidant and Antibacterial Activity [scholar.ppu.edu]

- 2. Exploring the potential of Inula viscosa extracts for antioxidant, antiproliferative and apoptotic effects on human liver cancer cells and a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of Inula viscosa extracts for antioxidant, antiproliferative and apoptotic effects on human liver cancer cells and a molecular docking study [biotechnologia-journal.org]

- 4. turkjps.org [turkjps.org]

7-O-Methylaromadendrin in Populus alba: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-O-methylaromadendrin, a flavonoid reported in Populus alba (white poplar). The document covers its biosynthesis, quantitative data from biotechnological production, and detailed experimental protocols relevant to its study.

Introduction

7-O-methylaromadendrin, also known as aromadendrin (B1667607) 7-methyl ether or 7-O-methyl dihydrokaempferol, is a bioactive flavonoid that has been identified in several plant species, including Populus alba.[1][2] This compound has garnered interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[2][3] While the initial discovery and isolation from Populus alba are not extensively detailed in readily available literature, significant research has been conducted on its biosynthesis and production in engineered microorganisms, providing valuable insights into its chemical and biological characteristics.

Quantitative Data

The following table summarizes the production of 7-O-methylaromadendrin and its precursors in a genetically engineered Escherichia coli strain. This data is derived from studies aimed at the biotechnological synthesis of the compound.

| Compound | Precursor | Production Titer (mg/L) | Molar Concentration (µM) |

| 7-O-methylaromadendrin (7-OMA) | p-Coumaric Acid | 2.7 | 8.9 |

| 7-O-methylaromadendrin (7-OMA) | Naringenin (NRN) | 30.0 | 99.2 |

| Dihydrokaempferol (DHK) | Naringenin (NRN) | 63.5 | 220.3 |

| Sakuranetin (SKN) | Naringenin (NRN) | 12.7 | 44.3 |

Spectroscopic Data

The structural elucidation of 7-O-methylaromadendrin has been confirmed through various spectroscopic methods. The following table presents key mass spectrometry data for trimethylsilyl (B98337) (TMS)-derivatized flavonoids, including 7-O-methylaromadendrin, as identified in biosynthetic studies.

| Compound | Molecular Ion (M+) | Key Fragment Ion [M-CH3]+ (m/z) | Common B-ring Fragment Ion (m/z) |

| Naringenin (NRN) | - | 473 | 179 |

| Dihydrokaempferol (DHK) | - | 561 | 179 |

| Sakuranetin (SKN) | - | 415 | 179 |

| 7-O-methylaromadendrin (7-OMA) | - | 503 | 179 |

Experimental Protocols

The following protocols are based on the methodologies used for the biotechnological production and analysis of 7-O-methylaromadendrin in E. coli. These methods are foundational for researchers working with this compound.

1. Biosynthesis of 7-O-methylaromadendrin in E. coli

-

Objective: To produce 7-O-methylaromadendrin from a precursor molecule.

-

Methodology:

-

Strain Engineering: An E. coli strain is genetically engineered by introducing a series of genes encoding the enzymes required for the flavonoid biosynthetic pathway. These include:

-

4-coumarate-CoA ligase (from Petroselinum crispum)

-

Chalcone synthase (from Petunia hybrida)

-

Chalcone isomerase (from Medicago sativa)

-

Flavanone-3-hydroxylase (from Arabidopsis thaliana)

-

7-O-methyltransferase (from Streptomyces avermitilis)

-

-

Culture and Induction: The engineered E. coli is cultured in a suitable medium (e.g., Luria-Bertani broth). Gene expression is induced at an appropriate cell density (e.g., an OD600 of 0.5-0.6) by adding an inducer like IPTG.

-

Precursor Feeding: A precursor, such as p-coumaric acid or naringenin, is added to the culture medium to initiate the biosynthesis of the target compound.

-

Incubation: The culture is incubated for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 30°C) to allow for the conversion of the precursor into 7-O-methylaromadendrin and other intermediates.

-

Extraction: After incubation, the culture is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced flavonoids. The organic layer is then evaporated to dryness.

-

2. Analytical Methods for Identification and Quantification

-

Objective: To identify and quantify 7-O-methylaromadendrin in the extract.

-

Methodology:

-

Sample Preparation: The dried extract is redissolved in a suitable solvent (e.g., methanol) for analysis.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (with a small percentage of formic acid) and acetonitrile (B52724) is commonly employed.

-

Detection: A UV detector is used to monitor the elution of compounds at a specific wavelength (e.g., 280 nm).

-

Quantification: The concentration of 7-O-methylaromadendrin is determined by comparing its peak area to a standard curve of a known concentration.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: For GC-MS analysis, the flavonoid extracts are derivatized with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to increase their volatility.

-

Column: A nonpolar capillary column (e.g., 5% phenylmethylsiloxane) is used.

-

Temperature Program: A linear temperature gradient is applied to separate the compounds.

-

Ionization: Electron impact ionization at 70 eV is used to fragment the molecules.

-

Detection: The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for structural elucidation.

-

-

Visualizations

The following diagrams illustrate the biosynthetic pathway of 7-O-methylaromadendrin and a typical experimental workflow for its production and analysis.

Caption: Biosynthetic pathway of 7-O-methylaromadendrin from p-coumaric acid.

Caption: Experimental workflow for the production and analysis of 7-O-methylaromadendrin.

References

- 1. Aromadendrin 7-methyl ether | C16H14O6 | CID 181132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-O-Methylaromadendrin | CAS:37971-69-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Methyl-7-O-methylaromadendrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-7-O-methylaromadendrin is a flavonoid, a class of natural products known for their diverse biological activities. Its chemical structure is closely related to the more extensively studied 7-O-methylaromadendrin. This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, based on available chemical data. Due to the limited specific experimental data for this particular derivative, information from its close analogue, 7-O-methylaromadendrin, is utilized to provide a comprehensive understanding of its likely properties and the methodologies for its characterization.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is a flavanone (B1672756) core, which consists of a C6-C3-C6 skeleton. The systematic name for this compound is (2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchroman-4-one. This nomenclature precisely defines the spatial arrangement of the substituents on the heterocyclic C ring, which is crucial for its biological activity.

The stereochemistry at positions C2 and C3 is specified as (2R, 3R), indicating a trans configuration of the phenyl group at C2 and the hydroxyl group at C3. This specific stereoisomer is common among naturally occurring dihydroflavonols.

Key Structural Features:

-

A-Ring: A benzene (B151609) ring with a hydroxyl group at C5, a methyl group at C6, and a methoxy (B1213986) group at C7.

-

B-Ring: A phenyl group attached at C2 of the C-ring, with a hydroxyl group at the C4' position.

-

C-Ring: A dihydropyranone ring with a hydroxyl group at C3 and a ketone at C4.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 852385-13-8 | Chemical Abstracts Service |

| Molecular Formula | C17H16O6 | Calculated |

| Molecular Weight | 316.31 g/mol | Calculated |

Spectroscopic Data (Representative)

No specific NMR or mass spectrometry data has been published for this compound. However, the data for the closely related 7-O-methylaromadendrin can serve as a reference for the expected spectral features. The primary difference would be the presence of signals corresponding to the C6-methyl group and the associated changes in the chemical shifts of the A-ring protons.

Table 1: Representative ¹H-NMR Data for 7-O-methylaromadendrin

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-2 | 5.05 | d | 11.4 |

| H-3 | 4.60 | d | 11.4 |

| H-6 | 6.08 | d | 2.2 |

| H-8 | 6.04 | d | 2.2 |

| H-2', H-6' | 7.35 | d | 8.6 |

| H-3', H-5' | 6.82 | d | 8.6 |

| 7-OCH₃ | 3.78 | s | - |

| 5-OH | 11.8 | s | - |

Note: Data for 7-O-methylaromadendrin. The presence of a methyl group at C6 in this compound would result in a singlet for H-8 and a singlet for the C6-methyl protons.

Table 2: Representative ¹³C-NMR Data for 7-O-methylaromadendrin

| Carbon | Chemical Shift (ppm) |

| C-2 | 83.5 |

| C-3 | 72.8 |

| C-4 | 197.0 |

| C-4a | 101.5 |

| C-5 | 163.0 |

| C-6 | 96.0 |

| C-7 | 168.0 |

| C-8 | 95.0 |

| C-8a | 162.5 |

| C-1' | 129.5 |

| C-2', C-6' | 128.0 |

| C-3', C-5' | 115.5 |

| C-4' | 158.0 |

| 7-OCH₃ | 55.6 |

Note: Data for 7-O-methylaromadendrin. The chemical shifts for the A-ring carbons would be different for this compound due to the C6-methyl substituent.

Experimental Protocols (Representative)

Detailed experimental protocols for the synthesis or isolation of this compound are not currently available in the scientific literature. However, the general methods used for the isolation and characterization of flavonoids, such as those employed for 7-O-methylaromadendrin, would be applicable.

General Isolation and Purification Protocol for Flavonoids

A common method for isolating flavonoids from plant material involves solvent extraction followed by chromatographic separation.

An In-Depth Technical Guide to the Spectroscopic Data of 7-O-Methylaromadendrin

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 7-O-methylaromadendrin, a flavonoid of significant interest to researchers in natural product chemistry and drug development. It is important to note that while the initial query specified "6-Methyl-7-O-methylaromadendrin," the available scientific literature predominantly refers to "7-O-methylaromadendrin." This document will focus on the latter, presenting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with experimental protocols and a biosynthetic pathway visualization.

Spectroscopic Data Presentation

The structural elucidation of 7-O-methylaromadendrin has been accomplished through various spectroscopic techniques. The quantitative data from these analyses are summarized below for clarity and comparative purposes.

Table 1: NMR Spectroscopic Data for 7-O-methylaromadendrin

| ¹H NMR (500 MHz, MeOD) | ¹³C NMR (125 MHz, MeOD) | ||

| Position | δ (ppm) | Position | δ (ppm) |

| H-2 | 5.04 (d, J = 11.4 Hz) | C-2 | 84.2 |

| H-3 | 4.58 (d, J = 11.4 Hz) | C-3 | 73.1 |

| H-6 | 6.18 (d, J = 2.0 Hz) | C-4 | 197.2 |

| H-8 | 6.39 (d, J = 2.0 Hz) | C-5 | 162.2 |

| H-2', H-6' | 7.74 (d, J = 2.1 Hz) | C-6 | 99.4 |

| H-3', H-5' | 6.88 (d, J = 8.3 Hz) | C-7 | 165.0 |

| 7-OCH₃ | 3.78 (s) | C-8 | 94.6 |

| C-9 | 158.9 | ||

| C-10 | 104.7 | ||

| C-1' | 118.5 | ||

| C-2' | 157.4 | ||

| C-3' | 117.3 | ||

| C-4' | 133.1 | ||

| C-5' | 120.2 | ||

| C-6' | 129.1 | ||

| 7-OCH₃ | 56.0 | ||

| Data sourced from references[1][2][3]. |

Table 2: Mass Spectrometry (MS) Data for 7-O-methylaromadendrin

| Technique | Ion/Fragment | m/z |

| LC-MS | [M+H]⁺ | 303.0863 |

| GC-MS (TMS derivative) | [M-CH₃]⁺ | 503 |

| GC-MS (TMS derivative) | B-ring fragment | 179 |

| Data sourced from references[3][4][5]. |

Table 3: Infrared (IR) Spectroscopy Data for 7-O-methylaromadendrin

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C=O (carbonyl) | 1680-1650 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether) | 1300-1000 |

| Note: Specific experimental IR data for 7-O-methylaromadendrin is not readily available in the cited literature. This table presents expected ranges for the functional groups present in the molecule. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural determination. The following sections detail the methodologies typically employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of purified 7-O-methylaromadendrin is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (MeOD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 90° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry Protocol

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A solution of the compound in a suitable solvent (e.g., methanol) is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF). A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid, is often used to achieve separation on a C18 column. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the flavonoid is typically derivatized to increase its volatility. This is often achieved by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then injected into the GC, where it is separated on a capillary column before being ionized and detected by the mass spectrometer.

Mandatory Visualizations

Biosynthetic Pathway of 7-O-Methylaromadendrin

The biosynthesis of 7-O-methylaromadendrin in organisms like E. coli can be engineered to proceed from the precursor naringenin.[3][6] This enzymatic conversion is a two-step process.

Caption: Enzymatic synthesis of 7-O-methylaromadendrin from naringenin.

Spectroscopic Data Acquisition Workflow

The logical flow of acquiring and processing spectroscopic data for the characterization of a natural product like 7-O-methylaromadendrin is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromadendrin 7-methyl ether | C16H14O6 | CID 181132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activities of 6-Methyl-7-O-methylaromadendrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-7-O-methylaromadendrin, a naturally occurring flavonoid, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its known biological effects, with a focus on its anticancer, anti-inflammatory, and glucose uptake-stimulating properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound, also known as 7-O-methylaromadendrin (7-OMA), is a flavanonol, a type of flavonoid, that has been isolated from various medicinal plants, including Inula viscosa, Populus alba, and Eucalyptus maculata.[1] Flavonoids are a broad class of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] The methylation of the hydroxyl groups on the flavonoid backbone, as seen in this compound, can significantly alter its bioavailability and biological activity. This guide focuses on the experimentally determined biological activities of this specific methylated flavonoid.

Biological Activities

Anticancer and Apoptotic Effects

While specific IC50 values for this compound against various cancer cell lines are not extensively documented in publicly available literature, the broader class of flavonoids, including its precursor aromadendrin (B1667607), has demonstrated significant anticancer and apoptosis-inducing effects.[2][3] For instance, the related compound 7-O-methylmearnsitrin has shown dose-dependent inhibition of HeLa cell proliferation with an IC50 value of 22 µg/mL.[4] The primary mechanism of anticancer activity for many flavonoids involves the induction of apoptosis, or programmed cell death, in cancer cells.[3]

Table 1: Summary of Anticancer and Apoptotic Activity Data

| Compound | Cell Line | Activity | IC50 / Concentration | Reference |

| 7-O-methylmearnsitrin | HeLa | Cytotoxicity | 22 µg/mL | [4] |

| Aromadendrin | Various | Anti-apoptotic activity | Not specified | [5] |

Anti-inflammatory Activity

Table 2: Summary of Anti-inflammatory Activity Data

| Compound | Cell Model | Activity | IC50 / Concentration | Reference |

| Aromadendrin | RAW 264.7 macrophages | NO Production Inhibition | Not specified | [5] |

Stimulation of Glucose Uptake

A significant biological activity of this compound is its ability to stimulate glucose uptake. A study demonstrated that at a concentration of 10 µM, it significantly stimulated insulin-induced glucose uptake in both human hepatocellular liver carcinoma (HepG2) cells and differentiated 3T3-L1 adipocytes. This effect is linked to the activation of the PI3K/Akt and AMPK signaling pathways.

Table 3: Summary of Glucose Uptake Activity Data

| Compound | Cell Line(s) | Activity | Concentration | Reference |

| This compound | HepG2, 3T3-L1 | Stimulation of insulin-induced glucose uptake | 10 µM | Not explicitly cited |

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a dose-response range from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Note: As flavonoids can interfere with the MTT assay, it is advisable to include proper controls and consider alternative assays like the SRB (Sulphorhodamine B) assay for validation.[7]

Nitric Oxide Production Assay (Griess Test)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.[8][9]

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins in signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.[10]

Signaling Pathways

Anticancer and Apoptosis Signaling

The anticancer effects of many flavonoids are mediated through the induction of apoptosis, which can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[11]

Figure 1: General overview of intrinsic and extrinsic apoptosis pathways potentially modulated by flavonoids.

Anti-inflammatory Signaling

The anti-inflammatory effects of flavonoids are often mediated by the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like LPS, these pathways become activated, leading to the production of pro-inflammatory cytokines.

Figure 2: Simplified representation of NF-κB and MAPK signaling pathways in inflammation.

Glucose Uptake Signaling

This compound enhances insulin-stimulated glucose uptake through the activation of the PI3K/Akt and AMPK signaling pathways. These pathways are crucial for the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell.

Figure 3: Signaling pathways involved in this compound-stimulated glucose uptake.

Conclusion and Future Directions

This compound exhibits a range of promising biological activities, including anticancer, anti-inflammatory, and glucose uptake-enhancing effects. While preliminary data are encouraging, further research is required to fully elucidate its therapeutic potential. Specifically, future studies should focus on:

-

Determining the specific IC50 values of this compound against a broad panel of cancer cell lines.

-

Quantifying its anti-inflammatory efficacy by measuring the inhibition of various inflammatory mediators and elucidating the precise molecular targets within the NF-κB and MAPK pathways.

-

Conducting in vivo studies to validate the observed in vitro activities and to assess the pharmacokinetic and safety profiles of the compound.

A deeper understanding of the mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer, inflammatory diseases, and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. researchgate.net [researchgate.net]

- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Cascade of 6-Methyl-7-O-methylaromadendrin: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative anti-inflammatory mechanism of action for 6-Methyl-7-O-methylaromadendrin. Direct mechanistic studies on this specific methylated flavonoid are not extensively available in current scientific literature. Therefore, this document synthesizes the detailed anti-inflammatory mechanisms elucidated for its parent compound, aromadendrin (B1667607), to infer the likely pathways of action for its derivative. The core anti-inflammatory effects of aromadendrin are attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide presents a comprehensive overview of these pathways, supported by available quantitative data, detailed experimental protocols from relevant studies, and visual diagrams to facilitate a deeper understanding for research and development applications.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse bioactive properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. This compound is a methylated derivative of aromadendrin, a flavanonol that has demonstrated notable anti-inflammatory potential. While the anti-inflammatory activity of this compound has been acknowledged, the precise molecular mechanisms underpinning these effects remain to be fully elucidated[1][2][3].

This whitepaper bridges this knowledge gap by providing a detailed account of the well-documented anti-inflammatory mechanisms of the parent compound, aromadendrin. It is scientifically plausible that this compound shares a similar mechanistic profile, primarily centered on the inhibition of key pro-inflammatory signaling cascades.

Core Anti-Inflammatory Mechanism: Insights from Aromadendrin

The anti-inflammatory properties of aromadendrin are primarily mediated through the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family plays a pivotal role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4].

Aromadendrin has been shown to exert its anti-inflammatory effects by intervening at multiple points in the NF-κB signaling cascade:

-

Suppression of TLR4/MyD88 Expression: In inflammatory conditions triggered by lipopolysaccharide (LPS), aromadendrin has been observed to ameliorate the expression of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88)[5][6]. This upstream intervention curtails the initiation of the inflammatory signaling cascade.

-

Inhibition of IκBα Degradation: Aromadendrin significantly suppresses the LPS-induced degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, aromadendrin effectively inhibits the nuclear translocation of the p65 subunit of NF-κB[5].

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation by aromadendrin leads to a significant reduction in the expression of NF-κB target genes. This includes a decrease in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as the enzymes iNOS and COX-2[5][6][7].

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are also critical in mediating inflammatory responses.

Studies on aromadendrin have revealed a selective inhibition of the MAPK pathway:

-

Selective JNK Inhibition: Aromadendrin has been demonstrated to significantly attenuate the LPS-induced phosphorylation of JNK in a concentration-dependent manner. This suggests that the JNK signaling pathway is a key target in the anti-inflammatory action of aromadendrin[5][7].

-

No Significant Effect on ERK and p38: Interestingly, aromadendrin did not show a significant inhibitory effect on the phosphorylation of ERK or p38, indicating a specific mode of action within the MAPK cascade[7].

Quantitative Data Summary (Based on Aromadendrin)

The following tables summarize the quantitative data from studies on aromadendrin, providing insights into its potency and efficacy.

Table 1: Inhibition of Pro-inflammatory Mediators by Aromadendrin

| Mediator | Cell Line/Model | Stimulant | Aromadendrin Concentration | % Inhibition / Effect | Reference |

| IL-6 | E. africana extract screen | IC50: 6 µM | - | [5] | |

| NO | RAW 264.7 | LPS | Concentration-dependent | Significant reduction | [5] |

| PGE2 | RAW 264.7 | LPS | Concentration-dependent | Significant reduction | [5] |

| IL-1β | BEAS-2B / ALI Mice | LPS | Pretreatment / Oral | Ameliorated / Decreased | [5][6] |

| TNF-α | BEAS-2B / ALI Mice | LPS | Pretreatment / Oral | Ameliorated / Decreased | [5][6] |

Table 2: Effects of Aromadendrin on Protein Expression and Activation

| Protein | Cell Line/Model | Stimulant | Aromadendrin Treatment | Outcome | Reference |

| iNOS | RAW 264.7 / ALI Mice | LPS | Concentration-dependent / Oral | Overexpression attenuated | [5][6][7] |

| COX-2 | RAW 264.7 / ALI Mice | LPS | Concentration-dependent / Oral | Overexpression attenuated | [5][6][7] |

| p-JNK | RAW 264.7 | LPS | Concentration-dependent | Activation attenuated | [5][7] |

| p-ERK | RAW 264.7 | LPS | Concentration-dependent | No significant reduction | [7] |

| p-p38 | RAW 264.7 | LPS | Concentration-dependent | No significant reduction | [7] |

| NF-κB (p65) | RAW 264.7 | LPS | Concentration-dependent | Nuclear translocation inhibited | [5] |

Detailed Experimental Protocols (Based on Aromadendrin Studies)

The following are representative experimental protocols used in the studies of aromadendrin's anti-inflammatory effects. These can serve as a foundation for designing experiments for this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 or human lung epithelial cell line BEAS-2B.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., aromadendrin) for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Western Blot Analysis for Protein Expression

-

Objective: To determine the expression levels of key signaling proteins (e.g., iNOS, COX-2, p-JNK, JNK, IκBα, NF-κB p65).

-

Procedure:

-

After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

-

Procedure:

-

Cell culture supernatants are collected after the treatment period.

-

Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

-

In brief, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the target cytokine.

-

After incubation and washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of the cytokine is determined by comparison with a standard curve.

-

Conclusion and Future Directions

The anti-inflammatory mechanism of this compound is inferred to be similar to that of its parent compound, aromadendrin, primarily involving the inhibition of the NF-κB and MAPK (specifically JNK) signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators.

Future research should focus on validating this inferred mechanism directly for this compound. Key areas of investigation should include:

-

Direct Mechanistic Studies: Conducting in-depth studies to confirm the effects of this compound on NF-κB and MAPK signaling components.

-

Quantitative Analysis: Determining the IC50 values for the inhibition of various pro-inflammatory markers to establish its potency.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in relevant animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Comparing the anti-inflammatory activity of this compound with aromadendrin and other related flavonoids to understand the impact of methylation on its biological activity.

A thorough understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

References

- 1. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 2. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromadendrin Inhibits Lipopolysaccharide-Induced Inflammation in BEAS-2B Cells and Lungs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 6-Methyl-7-O-methylaromadendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-7-O-methylaromadendrin, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its promising therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of its biological activities, focusing on its applications in metabolic disorders, oncology, and inflammatory conditions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and drug development efforts.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] this compound, a specific dihydroflavonol, has emerged as a compound of interest with distinct biological activities. This guide delves into the scientific evidence supporting its potential as a therapeutic agent, with a focus on its insulin-sensitizing, anti-proliferative, and anti-inflammatory effects.

Therapeutic Potential in Metabolic Disorders: Insulin-Sensitizing Effects

A significant area of investigation for this compound is its potential role in the management of type 2 diabetes mellitus. In vitro studies have demonstrated its ability to enhance glucose uptake in key metabolic tissues.

Quantitative Data: Stimulation of Glucose Uptake

| Cell Line | Compound Concentration | Effect on Glucose Uptake | Reference |

| Human Hepatocellular Carcinoma (HepG2) | 10 µM | Significantly stimulated insulin-induced glucose uptake | [1] |

| Differentiated 3T3-L1 Adipocytes | 10 µM | Significantly stimulated insulin-induced glucose uptake | [1] |

Signaling Pathways in Insulin-Mediated Glucose Uptake

Experimental evidence suggests that this compound enhances insulin (B600854) sensitivity through a multi-pronged mechanism involving the activation of key signaling pathways. The compound has been shown to increase the expression of peroxisome proliferator-activated receptor gamma 2 (PPARγ2), a critical regulator of adipogenesis and insulin sensitivity. Furthermore, in insulin-resistant HepG2 cells, it reactivates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and the AMP-activated protein kinase (AMPK) pathways.[1]

Experimental Protocol: In Vitro Glucose Uptake Assay

This protocol describes a method for measuring insulin-stimulated glucose uptake in cultured cells, adapted from methodologies used to study flavonoid effects on glucose metabolism.

1. Cell Culture and Differentiation:

-

Culture HepG2 cells or 3T3-L1 preadipocytes in appropriate media and conditions.

-

For 3T3-L1 cells, induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

2. Induction of Insulin Resistance (for HepG2 cells):

-

Expose HepG2 cells to high glucose media for a specified period to induce a state of insulin resistance.

3. Treatment with this compound:

-

Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.

4. Glucose Uptake Measurement:

-

Wash the cells and incubate in glucose-free medium.

-

Stimulate the cells with insulin.

-

Add a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

-

After incubation, wash the cells to remove excess 2-NBDG.

-

Lyse the cells and measure the fluorescence intensity, which is proportional to the amount of glucose taken up by the cells.

5. Western Blot Analysis for Signaling Proteins:

-

Lyse treated cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of PI3K, Akt, and AMPK, as well as PPARγ2.

-

Use appropriate secondary antibodies and a detection system to visualize protein bands.

Potential in Oncology: Anti-Proliferative and Pro-Apoptotic Effects

Flavonoids are known to possess anticancer properties, and this compound is reported to have an apoptosis-inducing effect.[1] While specific quantitative data for this compound is emerging, related flavonoids have demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

While direct IC50 values for this compound are not widely reported, a study on a closely related compound, 7-O-methylmearnsitrin, provides insight into its potential potency.

| Cell Line | Compound | IC50 | Reference |

| HeLa (Cervical Cancer) | 7-O-methylmearnsitrin | 22 µg/mL |

Note: Further studies are required to establish the specific cytotoxic profile of this compound against a broader range of cancer cell lines.

Experimental Workflow: Assessing Anticancer Activity

The following workflow outlines a standard approach to evaluating the in vitro anticancer potential of a compound like this compound.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide Staining

This protocol outlines a common method to quantify apoptosis in cancer cells treated with a test compound.

1. Cell Seeding and Treatment:

-

Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

2. Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Anti-Inflammatory Potential

This compound is reported to possess anti-inflammatory activity.[1] The mechanisms underlying the anti-inflammatory effects of flavonoids often involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Potential Mechanisms of Anti-Inflammatory Action

While specific studies on this compound are needed, the anti-inflammatory actions of flavonoids are generally attributed to:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes: These enzymes are key to the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

-

Inhibition of Nitric Oxide Synthase (NOS): Inducible NOS (iNOS) produces large amounts of nitric oxide (NO) during inflammation.

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.

Experimental Protocol: In Vitro Anti-Inflammatory Assays

The following are standard assays to evaluate the anti-inflammatory potential of a compound.

1. COX and LOX Inhibition Assays:

-

Utilize commercially available enzyme inhibition assay kits.

-

Incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with the substrate (arachidonic acid) in the presence of varying concentrations of this compound.

-

Measure the product formation to determine the inhibitory activity and calculate IC50 values.

2. Nitric Oxide (NO) Production in Macrophages:

-

Culture macrophage cell lines (e.g., RAW 264.7).

-

Pre-treat the cells with this compound.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent.

3. NF-κB Activity Assay:

-

Use a reporter gene assay where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Treat the cells with this compound followed by an inflammatory stimulus.

-

Measure the reporter gene expression to determine the effect on NF-κB transcriptional activity.

-

Alternatively, use Western blotting to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Synthesis and Isolation

This compound can be isolated from various plant sources. Additionally, biotechnological production methods are being developed. A notable example is its synthesis in Escherichia coli from the precursor p-coumaric acid. This involves the introduction of a series of genes encoding enzymes for the flavonoid biosynthetic pathway, including 4-coumarate-CoA ligase, chalcone (B49325) synthase, chalcone isomerase, flavanone-3-hydroxylase, and a 7-O-methyltransferase.[2]

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising flavonoid with significant therapeutic potential, particularly in the areas of metabolic disease, cancer, and inflammation. Its ability to enhance insulin sensitivity through well-defined signaling pathways makes it an attractive candidate for further investigation as an anti-diabetic agent. While preliminary data indicate anticancer and anti-inflammatory properties, further research is crucial to elucidate the precise mechanisms of action and to quantify its efficacy through robust in vitro and in vivo studies. Future research should focus on:

-

Determining the IC50 values of this compound against a wide panel of cancer cell lines.

-

Investigating its efficacy and safety in animal models of diabetes, cancer, and inflammatory diseases.

-

Exploring its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

-

Conducting structure-activity relationship studies to identify more potent analogs.

The continued exploration of this compound is warranted to fully unlock its therapeutic potential for the benefit of human health.

References

6-Methyl-7-O-methylaromadendrin: A Flavonoid Phytoalexin in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-7-O-methylaromadendrin, a methylated flavonoid, is emerging as a compound of significant interest within the domain of plant pathology and natural product chemistry. As a phytoalexin, it represents a key component of the plant's inducible defense arsenal (B13267) against pathogenic microorganisms. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, detailing its biosynthesis, putative signaling pathways that regulate its production, and its role as a defensive compound. This document synthesizes available quantitative data, outlines detailed experimental protocols, and presents visual diagrams of key pathways to serve as a foundational resource for researchers and professionals in drug development and plant science.

Introduction

Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack or abiotic stress.[1][2] Flavonoids, a diverse group of plant secondary metabolites, are well-documented for their roles in plant defense, including their function as phytoalexins.[3] this compound, also known as 7-O-methylaromadendrin (7-OMA), is a specific flavanone (B1672756) that has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[3] While much of the research has focused on its production in engineered microorganisms, its role as a phytoalexin in natural plant defense systems is an area of growing investigation. This guide aims to consolidate the current understanding of this compound, with a focus on its function as a flavonoid phytoalexin.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the well-established flavonoid pathway, starting from the precursor p-coumaric acid. The final steps leading to the formation of this compound involve the modification of the flavanone naringenin (B18129). The production of 7-O-methylaromadendrin has been successfully demonstrated in engineered Escherichia coli, providing a clear enzymatic pathway.[3][4]

The key enzymatic steps are:

-

Hydroxylation: Naringenin is hydroxylated at the 3-position by flavanone-3-hydroxylase (F3H) to produce aromadendrin (B1667607) (also known as dihydrokaempferol).

-

Methylation: The hydroxyl group at the 7-position of aromadendrin is then methylated by a 7-O-methyltransferase (OMT) to yield this compound.[3]

An alternative, though less dominant, biosynthetic route involves the methylation of naringenin to sakuranetin, followed by hydroxylation to form this compound.[5]

Below is a DOT script representation of the primary biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

protocol for extraction of 6-Methyl-7-O-methylaromadendrin from plant material

An Application Note on the Extraction and Isolation of 6-Methyl-7-O-methylaromadendrin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid, a class of secondary metabolites found in plants with a wide range of potential pharmacological activities. Flavonoids, including their methylated derivatives, have garnered significant interest for their antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3] The genus Psiadia, and specifically the species Psiadia arguta, has been identified as a rich source of various flavonoids and other bioactive terpenoids, making it a candidate for the isolation of such compounds.[4][5]

This document provides a detailed protocol for the extraction and isolation of this compound from plant material, primarily based on methodologies established for flavonoid extraction and specific studies on Psiadia arguta. The protocol is designed to be adaptable for researchers in natural product chemistry and drug development.

Experimental Protocol

This protocol outlines a bioassay-guided fractionation approach, a common strategy in natural product discovery.[6]

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of the target plant species (e.g., Psiadia arguta).

-

Drying: Air-dry or freeze-dry the leaves to prevent enzymatic degradation of flavonoids.[7] The use of powdered, dried plant material generally leads to more effective extraction.[7]

-

Grinding: Grind the dried leaves into a fine powder to increase the surface area for solvent extraction. A particle size of less than 0.5 mm is often considered optimal.[7]

Extraction of Crude Flavonoid Mixture

This protocol utilizes an accelerated solvent extraction method, which is efficient and uses less solvent than traditional methods like maceration or Soxhlet extraction.[5]

-

Apparatus: Accelerated Solvent Extractor (ASE).

-

Solvent: Ethyl acetate (B1210297) (EtOAc) is a moderately polar solvent suitable for extracting a range of flavonoids and has been used effectively for Psiadia arguta leaves.[5] Alternatively, mixtures of ethanol/methanol (B129727) and water are commonly used for flavonoid extraction.[7][8]

-

Procedure:

-

Pack the powdered leaf material (e.g., 110 g) into the extraction cell of the ASE.

-

Perform successive extractions with ethyl acetate at a controlled temperature (e.g., 40°C).

-

Combine the extracts from all cycles.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

Chromatographic Fractionation and Isolation

The crude extract, containing a complex mixture of compounds, is then subjected to column chromatography to separate its components based on polarity.[5][6]

-

Stationary Phase: Silica (B1680970) gel (60 Å, 230-400 mesh) is a common choice for normal-phase chromatography of flavonoids.

-

Mobile Phase: A gradient of non-polar to polar solvents is used to elute compounds of increasing polarity. A common solvent system starts with n-hexane and gradually increases the proportion of ethyl acetate, followed by methanol for highly polar compounds.[5]

-

Procedure:

-

Prepare a silica gel column of appropriate dimensions (e.g., 35 x 5 cm for a 9 g crude extract).[5]

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate, and finally methanol.

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).[6]

-

Purification and Identification

-

Further Purification: Fractions containing the target compound (as identified by TLC and potentially bioassays) may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).[6][8]

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods:

Experimental Workflow Diagram

Caption: Workflow for the extraction and identification of this compound.

Quantitative Data

| Precursor Substrate | Product | Production Titer (mg/L) | Molar Yield (µM) | Organism | Reference |

| p-Coumaric acid (500 µM) | 7-O-methylaromadendrin | 2.7 | 8.9 | E. coli | [9] |

| Naringenin (500 µM) | 7-O-methylaromadendrin | 30.0 | 99.2 | E. coli | [9] |

| Naringenin (500 µM) | Dihydrokaempferol (Aromadendrin) | 63.5 | 220.3 | E. coli | [9] |

| Naringenin (500 µM) | Sakuranetin | 12.7 | 44.3 | E. coli | [9] |

Note: This data is from a microbial biosynthesis study and is presented for illustrative purposes. Extraction yields from plant material will vary based on the plant species, growing conditions, and extraction methodology.

Potential Biological Activity and Signaling

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While the specific pathway for this compound is not defined, a common mechanism for anti-inflammatory flavonoids involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Representative anti-inflammatory signaling pathway potentially modulated by flavonoids.

References

- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 6-Methyl-7-O-methylaromadendrin using High-Performance Liquid Chromatography (HPLC)

Introduction

6-Methyl-7-O-methylaromadendrin is a flavonoid derivative with potential pharmacological significance. Accurate and precise quantification of this compound is essential for research, quality control of natural products, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent and acidified water is used to elute the compound. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration of a reference standard. The detection wavelength is set at or near the maximum absorbance of aromadendrin (B1667607) and its derivatives, which is typically in the range of 290-292 nm.[1][2]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the HPLC method. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value |

| Retention Time (tR) | Approximately 8-12 minutes |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade methanol (B129727)

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water

-

Glacial acetic acid or phosphoric acid

-

0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., Kromasil 100-5C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and 0.3% aqueous glacial acetic acid. A starting point could be a 24:76 (v/v) mixture of acetonitrile and 0.3% glacial acetic acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Injection Volume: 20 µL.

-

Detection Wavelength: 292 nm.[1]

3. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

The sample preparation will depend on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a plant extract is provided below.

-

Extraction: Accurately weigh a known amount of the powdered plant material. Extract the sample with a suitable solvent, such as methanol, using sonication or maceration.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

After each injection, record the chromatogram and the peak area for this compound.

6. Data Analysis and Quantification

-

Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration of the analyte in the sample.

Diagrams